Loteprednol

Description

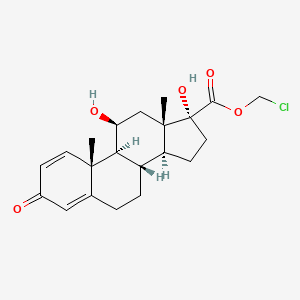

Structure

3D Structure

Properties

IUPAC Name |

chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClO5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,18(25)27-11-22)20(15,2)10-16(24)17(14)19/h5,7,9,14-17,24,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,17+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZVAYHNBBHPTO-MXRBDKCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)OCCl)O)CCC4=CC(=O)C=CC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)OCCl)O)CCC4=CC(=O)C=C[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10156128 | |

| Record name | Loteprednol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Loteprednol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.36e-02 g/L | |

| Record name | Loteprednol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

129260-79-3, 82034-46-6 | |

| Record name | Loteprednol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129260-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loteprednol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129260793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loteprednol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00873 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Loteprednol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOTEPREDNOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8CBU6KR16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Loteprednol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

220 - 224 °C | |

| Record name | Loteprednol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Action of Loteprednol Etabonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loteprednol etabonate (LE) is a synthetic corticosteroid engineered as a "soft drug" for localized anti-inflammatory therapy, primarily in ophthalmology. Its design philosophy centers on maximizing therapeutic efficacy at the site of application while minimizing systemic side effects. This is achieved through a unique molecular structure that facilitates potent glucocorticoid receptor agonism coupled with a rapid and predictable metabolic inactivation to non-toxic metabolites. This guide provides a comprehensive review of the molecular mechanism of action of this compound etabonate, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Introduction: A "Soft" Corticosteroid by Design

This compound etabonate is a C-20 ester corticosteroid, a derivative of prednisolone. The defining feature of its "soft drug" design is the replacement of the ketone group at the C-20 position with a metabolically labile ester group. This structural modification allows for potent anti-inflammatory activity, after which endogenous esterases in ocular tissues rapidly hydrolyze LE into inactive and water-soluble metabolites, namely PJ-91 (Δ1-cortienic acid etabonate) and PJ-90 (Δ1-cortienic acid). This rapid inactivation significantly reduces the risk of systemic side effects commonly associated with conventional corticosteroids, such as elevations in intraocular pressure.

Molecular Mechanism of Action

The anti-inflammatory effects of this compound etabonate are primarily mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.

Glucocorticoid Receptor Binding and Activation

As a highly lipophilic molecule, this compound etabonate readily penetrates cell membranes to bind to the cytosolic glucocorticoid receptor. Animal studies have demonstrated that LE possesses a high binding affinity for the glucocorticoid receptor, which is approximately 4.3 times greater than that of dexamethasone[1][2][3]. Upon binding, the GR undergoes a conformational change, dissociates from a complex of heat shock proteins (HSPs), and translocates into the nucleus.

Genomic Mechanisms: Transactivation and Transrepression

Once in the nucleus, the activated LE-GR complex modulates gene expression through two primary genomic pathways:

-

Transactivation: The LE-GR complex homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction upregulates the transcription of anti-inflammatory genes, including those encoding for lipocortin-1 (also known as annexin A1), which is a key inhibitor of phospholipase A2.

-

Transrepression: The LE-GR complex can also monomerically interact with and inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). By preventing these transcription factors from binding to their respective DNA response elements, LE suppresses the expression of a wide range of pro-inflammatory genes, including those for cytokines (e.g., IL-1β, IL-6, IL-8, TNF-α), chemokines, and adhesion molecules.

Inhibition of the Arachidonic Acid Cascade

A crucial downstream effect of GR activation by this compound etabonate is the inhibition of the arachidonic acid inflammatory cascade. By inducing the synthesis of lipocortin-1, LE indirectly inhibits phospholipase A2 (PLA2), the enzyme responsible for releasing arachidonic acid from membrane phospholipids. This blockade prevents the subsequent production of potent inflammatory mediators, including prostaglandins (via the cyclooxygenase, COX, pathway) and leukotrienes (via the lipoxygenase, LOX, pathway). The inhibition of prostaglandin synthesis is further enhanced by the suppression of COX-2 gene expression through the transrepression mechanism.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the mechanism of action of this compound etabonate.

Table 1: Glucocorticoid Receptor Binding Affinity

| Compound | Relative Binding Affinity (vs. Dexamethasone) | Source |

| This compound Etabonate | 4.3x higher | [1][2] |

Table 2: In Vitro Anti-inflammatory Activity (IC50 Values)

| Cell Type | Stimulant | Inhibited Mediator | IC50 (nM) | Source |

| Human Corneal Epithelial Cells (HCEpiC) | IL-1β | GM-CSF, IL-6, IL-8, MCP-1 | < 10 | |

| Human Conjunctival Fibroblasts (HConF) | IL-1β | G-CSF, IL-6, IL-8, MCP-1, PGE2 | < 10 | |

| Human Monocytes (THP-1) | LPS | G-CSF, IL-1β, IL-6, IL-8, IL-12p40, IP-10, MCP-1, MIP-1α | < 10 |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Etabonate

Caption: Signaling pathway of this compound etabonate.

Experimental Workflow: Competitive Glucocorticoid Receptor Binding Assay

Caption: Workflow for competitive GR binding assay.

Detailed Experimental Protocols

Competitive Glucocorticoid Receptor Binding Assay

This protocol is based on the methodology used to determine the relative binding affinity of this compound etabonate to the glucocorticoid receptor.

Materials:

-

Rat lung tissue

-

Homogenization buffer (e.g., Tris-HCl buffer, pH 7.4, containing protease inhibitors)

-

[3H]Triamcinolone acetonide (radioligand)

-

Unlabeled this compound etabonate and dexamethasone

-

Cortienic acid

-

Dextran-coated charcoal suspension

-

Scintillation cocktail and scintillation counter

Procedure:

-

Receptor Preparation:

-

Homogenize fresh rat lung tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant) containing the glucocorticoid receptors.

-

-

Competitive Binding:

-

In a series of tubes, incubate a fixed amount of the cytosolic preparation with a constant concentration of [3H]triamcinolone acetonide.

-

To these tubes, add increasing concentrations of either unlabeled this compound etabonate or dexamethasone.

-

Include a tube with an excess of unlabeled dexamethasone to determine non-specific binding.

-

Add cortienic acid to all tubes to block the binding of the radioligand to transcortin.

-

Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Add an ice-cold suspension of dextran-coated charcoal to each tube to adsorb the unbound radioligand.

-

Incubate for a short period (e.g., 10 minutes) with occasional mixing.

-

Centrifuge the tubes to pellet the charcoal.

-

-

Quantification:

-

Carefully transfer the supernatant, containing the receptor-bound radioligand, to scintillation vials.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) for both this compound etabonate and dexamethasone.

-

Calculate the relative binding affinity of this compound etabonate compared to dexamethasone.

-

In Vitro Anti-inflammatory Assay (Cytokine Inhibition)

This protocol outlines a general method for assessing the inhibitory effect of this compound etabonate on cytokine production in human ocular cells.

Materials:

-

Human ocular cell lines (e.g., HCEpiC, HConF) or primary cells

-

Cell culture medium and supplements

-

Inflammatory stimulant (e.g., IL-1β or LPS)

-

This compound etabonate

-

Luminex-based multiplex cytokine assay kit

-

Luminex instrument

Procedure:

-

Cell Culture and Treatment:

-

Culture the human ocular cells to a suitable confluency in multi-well plates.

-

Pre-treat the cells with various concentrations of this compound etabonate for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with an inflammatory agent (e.g., IL-1β or LPS) to induce cytokine production.

-

Incubate for an appropriate time (e.g., 24 hours).

-

-

Sample Collection:

-

Collect the cell culture supernatants.

-

Centrifuge to remove any cellular debris.

-

-

Cytokine Quantification (Luminex Assay):

-

Follow the manufacturer's protocol for the Luminex multiplex cytokine assay kit.

-

Briefly, incubate the cell culture supernatants with antibody-coupled magnetic beads specific for the cytokines of interest.

-

Add a biotinylated detection antibody cocktail, followed by a streptavidin-phycoerythrin (PE) conjugate.

-

Wash the beads between steps to remove unbound reagents.

-

Analyze the samples using a Luminex instrument to quantify the concentration of multiple cytokines simultaneously.

-

-

Data Analysis:

-

Generate a standard curve for each cytokine.

-

Determine the concentration of each cytokine in the samples.

-

Calculate the percentage of inhibition of cytokine production by this compound etabonate at each concentration.

-

Determine the IC50 value for the inhibition of each cytokine.

-

Conclusion

The mechanism of action of this compound etabonate is a well-defined example of rational drug design. Its high affinity for the glucocorticoid receptor initiates a cascade of genomic events that potently suppress the inflammatory response by upregulating anti-inflammatory genes and downregulating pro-inflammatory mediators. The unique "soft drug" nature of this compound etabonate, characterized by its rapid metabolic inactivation, confers a favorable safety profile, making it a valuable therapeutic agent in the management of ocular inflammation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of corticosteroid therapy.

References

A Technical Guide to the Discovery of Loteprednol Etabonate: A Soft Steroid by Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corticosteroids are potent anti-inflammatory agents integral to managing a spectrum of inflammatory and autoimmune diseases. Their therapeutic action is primarily mediated through the glucocorticoid receptor (GR), a ligand-activated transcription factor that modulates the expression of anti-inflammatory and pro-inflammatory genes.[1] However, the clinical utility of traditional corticosteroids is often hampered by a significant side-effect profile, including the potential for increased intraocular pressure (IOP), cataract formation, and systemic effects.[2][3] This challenge spurred the development of a novel drug design philosophy known as retrometabolic drug design, which aims to create therapeutic agents with an improved therapeutic index.[4][5] Loteprednol etabonate (LE) emerged from this strategy as a "soft steroid," engineered to be highly active at the target site and rapidly metabolized to an inactive form upon entering systemic circulation, thereby minimizing off-target effects.

The "Soft Drug" Concept: A Retrometabolic Design Strategy

The "soft drug" concept, pioneered by Nicholas Bodor, is a key tenet of retrometabolic drug design. Unlike a prodrug, which is an inactive compound converted to an active drug in vivo, a soft drug is an active therapeutic agent designed to undergo a predictable, single-step metabolic inactivation after exerting its effect. This approach is particularly advantageous for topical applications, such as in ophthalmology, where high local efficacy is desired without systemic side effects.

The design process involves modifying a known active drug (the lead compound) to incorporate a metabolically labile functional group. This group is designed to be cleaved by ubiquitous enzymes, like esterases, in a predictable manner, converting the active drug into a designed, inactive metabolite. This targeted inactivation significantly reduces the potential for systemic toxicity.

Discovery and Design of this compound Etabonate

The development of this compound etabonate began with the lead compound prednisolone. The goal was to create a derivative that retained high anti-inflammatory potency but had a built-in mechanism for rapid deactivation. This was achieved through key structural modifications based on the inactive metabolite of hydrocortisone, cortienic acid.

Two critical changes were made to the prednisolone structure:

-

Absence of the C-20 Ketone: The ketone group at the C-20 position, common to traditional corticosteroids, was replaced. This modification is significant because the C-20 ketone is implicated in side effects like cataract formation through the formation of Schiff base intermediates with lens proteins.

-

Addition of Labile Ester Groups:

-

A 17α-etabonate (ethyl carbonate) moiety was added.

-

A 17β-chloromethyl ester group was introduced. This ester is highly susceptible to hydrolysis by esterase enzymes present in ocular tissues and blood.

-

This strategic design resulted in a highly lipophilic molecule that readily penetrates ocular tissues to bind with high affinity to the glucocorticoid receptor. Once unbound drug enters the systemic circulation, it is rapidly hydrolyzed by esterases into two primary, inactive carboxylic acid metabolites, Δ1-cortienic acid etabonate (PJ-91) and the subsequent Δ1-cortienic acid (PJ-90).

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Advances in Corticosteroid Therapy for Ocular Inflammation: this compound Etabonate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Retrometabolic drug design - Wikipedia [en.wikipedia.org]

- 5. Advances in corticosteroid therapy for ocular inflammation: this compound etabonate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Synthesis and Derivatives of Loteprednol Etabonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of loteprednol etabonate, a prominent "soft" corticosteroid, and explores the landscape of its derivatives. The document details synthetic methodologies, presents key quantitative data in a structured format, and elucidates the signaling pathways central to its anti-inflammatory activity.

Core Synthesis of this compound Etabonate

This compound etabonate is a C-20 ester-based derivative of prednisolone, distinguished by its unique structure designed for rapid metabolic inactivation, thereby reducing systemic side effects.[1] The synthesis of this compound etabonate is a multi-step process that typically commences from readily available corticosteroid precursors such as prednisolone or 20-oxopregnanes.[2][3]

Several patented methods outline the synthetic pathway, generally involving key transformations such as oxidation, esterification, and chloromethylation.[4][5] A common route starts with the oxidative cleavage of the C17-C20 bond of a suitable prednisolone derivative to form a 17β-carboxylic acid. This intermediate then undergoes selective esterification at the 17α-hydroxyl group with ethyl chloroformate, followed by conversion of the 17β-carboxylic acid to its chloromethyl ester.

A notable synthesis approach involves the following key stages:

-

Oxidation: Prednisolone is treated with an oxidizing agent, such as sodium metaperiodate, to cleave the C17 side chain and form the corresponding 17β-carboxylic acid derivative.

-

Acylation: The 17α-hydroxyl group is acylated, for instance, with ethyl chloroformate in the presence of a base like triethylamine or 4-dimethylaminopyridine (DMAP), to yield the 17α-ethoxycarbonyl derivative.

-

Chloromethylation: The 17β-carboxylic acid is converted to the final product, this compound etabonate, by reaction with a chloromethylating agent like chloroiodomethane or chloromethyl chlorosulfate.

The overall yield and purity of the final product are crucial parameters, with various patented methods reporting high yields and purities.

Experimental Protocols

While specific process parameters can vary, the following provides a generalized experimental protocol based on public domain information:

Step 1: Synthesis of 11β,17α-dihydroxy-3-oxoandrosta-1,4-diene-17β-carboxylic acid from Prednisolone

-

Reactants: Prednisolone, Sodium Metaperiodate.

-

Solvent: A mixture of Tetrahydrofuran (THF) and Methanol.

-

Procedure: An aqueous solution of sodium metaperiodate is added to a solution of prednisolone in THF and methanol. The reaction mixture is stirred for a specified duration to effect oxidative cleavage. The resulting solid is filtered and dried.

Step 2: Synthesis of 17α-[(ethoxycarbonyl)oxy]-11β-hydroxy-3-oxoandrosta-1,4-diene-17β-carboxylic acid

-

Reactants: 11β,17α-dihydroxy-3-oxoandrosta-1,4-diene-17β-carboxylic acid, Ethyl Chloroformate.

-

Solvent: Dichloromethane (DCM).

-

Base: 4-Dimethylaminopyridine (DMAP).

-

Procedure: To a cooled solution of the carboxylic acid derivative in DCM, ethyl chloroformate and DMAP are added. The reaction proceeds for a set time, after which the product is isolated.

Step 3: Synthesis of this compound Etabonate

-

Reactants: 17α-[(ethoxycarbonyl)oxy]-11β-hydroxy-3-oxoandrosta-1,4-diene-17β-carboxylic acid, Chloroiodomethane.

-

Solvent: N-methylpyrrolidone (NMP).

-

Base: A suitable base is used to facilitate the reaction.

-

Procedure: The carboxylic acid derivative is dissolved in NMP, and chloroiodomethane is added in the presence of a base. The reaction mixture is stirred until completion. The crude product is then purified, often by crystallization.

Quantitative Synthesis Data

The following table summarizes representative quantitative data from various synthetic methods for this compound etabonate.

| Step | Starting Material | Key Reagents | Solvent(s) | Yield (%) | Purity (%) (Method) | Reference |

| Synthesis of this compound Etabonate from Intermediate IV | Compound IV | Sodium Chloride, Potassium Persulfate | Acetonitrile | 86.1 | 98.0 (HPLC) | |

| Synthesis of this compound Etabonate from Intermediate IV | Compound IV | Potassium Chloride, Potassium Persulfate | Dichloromethane | 89.8 | 98.9 (HPLC) | |

| Synthesis of this compound Etabonate from Intermediate IV | Compound IV | Potassium Chloride, Potassium Persulfate | Dimethylformamide | 92.6 | 98.9 (HPLC) | |

| Hydrolysis of 17α-ethoxycarbonyl-oxy-11β-hydroxy-3-oxo-androstane-1,4-diene-17β-carboxylic acid | Anhydride | Triethylamine, Hydrochloric Acid | Water | 90.2 | Not Specified | |

| Esterification to this compound Etabonate | Carboxylic Acid | Chloromethyl Chlorosulfate, Tetrabutylammonium Hydrogen Sulfate | Dichloromethane | 95.0 | Not Specified |

Derivatives of this compound Etabonate

The core principle behind this compound etabonate's design is its "soft drug" nature, where it is rapidly metabolized to inactive derivatives. The primary metabolites are Δ¹-cortienic acid etabonate (PJ-90) and Δ¹-cortienic acid (PJ-91), both of which lack significant glucocorticoid activity.

Research into derivatives of this compound etabonate has focused on enhancing its therapeutic profile, including potency and duration of action, while maintaining its favorable safety profile. Structure-activity relationship (SAR) studies have explored modifications at various positions of the steroid nucleus.

One area of investigation has been the development of "second-generation" soft corticosteroids, such as etiprednol dicloacetate, which build upon the principles established with this compound etabonate. These studies have shown that substitutions at the 6α and 9α positions, particularly with fluorine, can significantly increase anti-inflammatory potency. The 17α-dichloroacetyl group has been identified as a key pharmacophore that also contributes to the "softness" of the molecule, ensuring rapid metabolic deactivation.

While the synthesis of these specific derivatives is detailed in specialized literature, the general methodologies follow established principles of steroid chemistry, involving selective halogenation, acylation, and other functional group manipulations.

Quantitative Biological Data

The following table presents key quantitative data on the biological activity of this compound etabonate and related compounds.

| Compound | Target | Activity Metric | Value | Notes | Reference |

| This compound Etabonate | Glucocorticoid Receptor | Relative Binding Affinity vs. Dexamethasone | 4.3 times greater | Determined in rat lung type II glucocorticoid receptor binding assay. | |

| This compound Etabonate | IL-1β-induced Cytokine Release | IC50 | < 10 nM | In human corneal epithelial cells, conjunctival fibroblasts, and monocytes. | |

| This compound Etabonate | IL-1β-induced PGE2 Release | IC50 | < 10 nM | In human conjunctival fibroblasts. | |

| PJ-90 and PJ-91 | Glucocorticoid Receptor | Binding Affinity | No affinity detected | Inactive metabolites of this compound etabonate. |

Signaling Pathway and Experimental Workflows

This compound etabonate exerts its anti-inflammatory effects through its interaction with the glucocorticoid receptor (GR). As a GR agonist, it modulates the expression of various genes involved in the inflammatory cascade.

Glucocorticoid Receptor Signaling Pathway

The binding of this compound etabonate to the cytoplasmic GR triggers a conformational change, leading to the dissociation of heat shock proteins and the formation of an activated GR-ligand complex. This complex then translocates to the nucleus, where it can influence gene transcription in two primary ways:

-

Transactivation: The activated GR complex can directly bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as lipocortin-1 (also known as annexin A1). Lipocortin-1 is a key inhibitor of phospholipase A2 (PLA2), an enzyme responsible for the release of arachidonic acid from cell membranes. By inhibiting PLA2, this compound etabonate effectively blocks the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

-

Transrepression: The activated GR complex can also interfere with the activity of other transcription factors, such as NF-κB and AP-1, which are critical for the expression of pro-inflammatory genes, including those encoding for cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.

This dual mechanism of action allows this compound etabonate to potently suppress the inflammatory response.

Caption: this compound Etabonate Signaling Pathway.

General Experimental Workflow for Synthesis and Evaluation

The development of new this compound etabonate derivatives typically follows a structured workflow that encompasses synthesis, purification, characterization, and biological evaluation.

Caption: General workflow for synthesis and evaluation of derivatives.

References

- 1. Potent analogues of etiprednol dicloacetate, a second generation of soft corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Soft drugs--10. Blanching activity and receptor binding affinity of a new type of glucocorticoid: this compound etabonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Chemoselective Process For Preparation Of Loterprednol Etabonate. [quickcompany.in]

- 4. researchgate.net [researchgate.net]

- 5. CN111377991A - Preparation method of this compound etabonate - Google Patents [patents.google.com]

The Retrometabolic Design of Loteprednol Etabonate: A Technical Guide

Introduction to Retrometabolic Drug Design

Retrometabolic drug design is a strategic approach to developing safer medications by integrating predictable metabolism into the molecular structure of a drug.[1][2] Unlike traditional drug design, which often prioritizes maximizing potency, the retrometabolic approach aims to enhance the therapeutic index—the ratio of a drug's desired therapeutic effect to its toxic side effects.[1][3] This is achieved by creating compounds, often referred to as "soft drugs," that are active at their target site but are rapidly converted into inactive, non-toxic metabolites through a predictable, one-step metabolic process once they enter systemic circulation.[4] Loteprednol etabonate stands as a successful example of this design philosophy, engineered to provide potent anti-inflammatory effects in the eye while minimizing systemic side effects.

This compound Etabonate: An Engineered "Soft" Corticosteroid

This compound etabonate (LE) is a C-20 ester-based corticosteroid developed through structural modifications of prednisolone-related compounds. It was specifically designed to be a "soft drug," active at the site of application and subsequently undergoing rapid transformation into inactive metabolites. This design is intended to reduce the risks commonly associated with topical corticosteroids, such as increased intraocular pressure (IOP) and cataract formation.

The key structural modifications that differentiate this compound etabonate from traditional corticosteroids like prednisolone are the absence of the ketone group at the C-20 position, which is replaced by a metabolically labile ester group. This modification is central to its retrometabolic design, as it allows for predictable hydrolysis into inactive carboxylic acid metabolites.

Mechanism of Action

Similar to other corticosteroids, this compound etabonate exerts its anti-inflammatory effects by interacting with glucocorticoid receptors. Upon binding, the drug-receptor complex translocates to the cell nucleus and modulates gene expression. This leads to the induction of phospholipase A2 inhibitory proteins, known as lipocortins. These proteins inhibit the release of arachidonic acid from cell membranes, thereby blocking the biosynthesis of potent inflammatory mediators such as prostaglandins and leukotrienes. This action suppresses various elements of the inflammatory cascade, including edema, fibrin deposition, capillary dilation, and leukocyte migration.

Metabolic Pathway: Predictable Inactivation

The cornerstone of this compound etabonate's safety profile is its predictable metabolism. After exerting its anti-inflammatory effect, LE is rapidly and extensively metabolized by endogenous esterases present in ocular tissues into two primary inactive metabolites: Δ1-cortienic acid etabonate (PJ-91) and subsequently Δ1-cortienic acid (PJ-90). Both of these metabolites lack any significant glucocorticoid receptor binding affinity and are thus considered inactive. This rapid conversion minimizes the potential for the active drug to cause local side effects or to enter the systemic circulation in its active form.

References

- 1. Retrometabolic drug design - Wikipedia [en.wikipedia.org]

- 2. Chemical delivery systems and soft drugs: Retrometabolic approaches of drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Retrometabolic approaches for drug design and targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Retrometabolic drug design | PPTX [slideshare.net]

The Structural-Activity Relationship of Loteprednol Etabonate: A "Soft" Corticosteroid by Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Loteprednol etabonate (LE) stands as a prime example of successful "soft drug" design, a concept that intentionally builds a predictable metabolic pathway into a therapeutically active molecule. This design confers a high therapeutic index by maximizing local anti-inflammatory effects while minimizing systemic side effects. This technical guide delves into the core principles of this compound etabonate's structural-activity relationship (SAR), providing a comprehensive overview for researchers, scientists, and drug development professionals.

Core Concept: The "Soft Drug" Approach

Developed through retrometabolic drug design, this compound etabonate is an analog of prednisolone engineered for rapid, predictable metabolism into inactive byproducts upon entering systemic circulation.[1][2] This contrasts with traditional corticosteroids, which can persist in the bloodstream, leading to undesirable systemic effects. The fundamental principle of this design is to create a drug that is active at the target site but is quickly and efficiently deactivated once it moves away from that site.[1]

The key to this "soft" nature lies in specific structural modifications to the classic steroid scaffold, particularly at the C-17 and C-20 positions. These modifications render the molecule susceptible to enzymatic degradation by ubiquitous esterases present in the body, including in ocular tissues.[3][4]

Structural Features and Their Functional Significance

The anti-inflammatory potency and favorable safety profile of this compound etabonate are direct consequences of its unique molecular architecture.

2.1. The C-20 Ester Moiety: A Deliberate Point of Inactivation

Unlike traditional corticosteroids that possess a ketone group at the C-20 position, this compound etabonate features a cleavable 17β-chloromethyl ester. This ester linkage is the primary site of metabolic inactivation. Esterases rapidly hydrolyze this bond, converting the active drug into an inactive carboxylic acid metabolite, Δ¹-cortienic acid (PJ-90). This metabolite is significantly more hydrophilic, facilitating its rapid elimination from the body. The absence of the C-20 ketone also prevents the formation of Schiff base intermediates with lens proteins, a mechanism implicated in cataract formation with conventional corticosteroids.

2.2. The C-17α Etabonate Group: Enhancing Lipophilicity and Potency

This compound etabonate possesses a 17α-etabonate (ethoxycarbonyl) group. This moiety contributes to the molecule's high lipophilicity, which is crucial for its penetration into ocular tissues. Enhanced lipophilicity allows for efficient passage through cell membranes to reach the intracellular glucocorticoid receptors. Animal studies have demonstrated that this compound etabonate has a binding affinity for the glucocorticoid receptor that is 4.3 times greater than that of dexamethasone, a potent conventional corticosteroid. This high receptor affinity is a key contributor to its potent anti-inflammatory effects.

Mechanism of Action: Glucocorticoid Receptor Agonism

Like other corticosteroids, this compound etabonate exerts its anti-inflammatory effects by acting as an agonist for the glucocorticoid receptor (GR). The signaling pathway is a well-established cascade of molecular events:

-

Cellular Entry and Receptor Binding: Due to its lipophilic nature, this compound etabonate readily diffuses across the cell membrane into the cytoplasm. There, it binds to the ligand-binding domain of the cytosolic glucocorticoid receptor, which is part of a multiprotein complex including heat shock proteins.

-

Conformational Change and Nuclear Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of the associated chaperone proteins. This activated ligand-receptor complex then translocates into the nucleus.

-

Modulation of Gene Expression: Within the nucleus, the activated GR complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. This interaction leads to:

-

Transactivation: Upregulation of the transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 (annexin A1), which inhibits phospholipase A2 and subsequently blocks the production of pro-inflammatory prostaglandins and leukotrienes.

-

Transrepression: Downregulation of the expression of pro-inflammatory genes by interfering with the activity of transcription factors like NF-κB and AP-1. This leads to a reduction in the production of various cytokines, chemokines, and adhesion molecules.

-

Quantitative Data on Biological Activity

The following tables summarize key quantitative data related to the biological activity of this compound etabonate.

Table 1: Glucocorticoid Receptor Binding Affinity

| Compound | Relative Binding Affinity (vs. Dexamethasone) | Source |

| This compound Etabonate | 4.3 | |

| Δ¹-cortienic acid (PJ-90) | No affinity | |

| Δ¹-cortienic acid etabonate (PJ-91) | No affinity |

Table 2: In Vitro Anti-inflammatory Potency (IC50 Values)

| Cell Type | Inflammatory Stimulus | Measured Cytokine/Mediator | This compound Etabonate IC50 (nM) | Source |

| Human Corneal Epithelial Cells (HCEpiC) | IL-1β | GM-CSF, IL-6, IL-8, MCP-1 | < 10 | |

| Human Conjunctival Fibroblasts (HConF) | IL-1β | G-CSF, IL-6, IL-8, MCP-1 | < 10 | |

| Human Monocytes (THP-1) | LPS | G-CSF, IL-1β, IL-6, IL-8, IL-12p40, IP-10, MCP-1, MIP-1α | < 10 | |

| Human Conjunctival Fibroblasts (HConF) | IL-1β | PGE2 | < 10 |

Table 3: Pharmacokinetic Parameters

| Parameter | Value | Species | Route of Administration | Source |

| Terminal Half-life (t½) | 2.8 hours | Dog | Intravenous (5 mg/kg) | |

| Volume of Distribution (Vd) | 3.7 L/kg | Dog | Intravenous (5 mg/kg) | |

| Clearance in Liver | 0.21 ± 0.04 ml/h/kg | - | - | |

| Clearance in Plasma | 2.41 ± 0.13 ml/h/kg | - | - | |

| Protein Binding | ~98% | - | - |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of novel corticosteroid candidates.

5.1. Glucocorticoid Receptor Competitive Binding Assay

This assay determines the relative affinity of a test compound for the glucocorticoid receptor by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Rat lung cytosolic fraction (source of glucocorticoid receptors)

-

[³H]triamcinolone acetonide (radiolabeled ligand)

-

This compound etabonate and other test compounds

-

Cortienic acid (to block transcortin binding sites)

-

Scintillation fluid and counter

-

-

Protocol:

-

Prepare a rat lung cytosolic fraction containing the glucocorticoid receptors.

-

In a series of tubes, incubate the receptor preparation with a fixed concentration of [³H]triamcinolone acetonide.

-

To these tubes, add varying concentrations of unlabeled this compound etabonate or other test compounds. Include a control with no unlabeled competitor.

-

To block non-specific binding to transcortin, add cortienic acid (10⁻⁵ M) to the incubation medium.

-

Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Separate the receptor-bound from free radioligand using a suitable method (e.g., charcoal-dextran adsorption or filtration).

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is used to calculate the relative binding affinity.

-

5.2. In Vitro Metabolism Assay Using Human Liver Microsomes

This assay assesses the metabolic stability of a compound when exposed to drug-metabolizing enzymes.

-

Materials:

-

Human liver microsomes

-

NADPH (cofactor for cytochrome P450 enzymes)

-

This compound etabonate

-

Phosphate buffer (pH 7.4)

-

Organic solvent (e.g., acetonitrile or methanol) for reaction termination

-

LC-MS/MS system for analysis

-

-

Protocol:

-

Thaw human liver microsomes at 37°C.

-

Prepare a reaction mixture containing the liver microsomes and this compound etabonate in phosphate buffer.

-

Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding NADPH.

-

At various time points, take aliquots of the reaction mixture and terminate the reaction by adding a cold organic solvent.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound (this compound etabonate) and the formation of its metabolites (Δ¹-cortienic acid and Δ¹-cortienic acid etabonate).

-

The rate of disappearance of the parent compound is used to determine its metabolic stability.

-

5.3. Cytokine Inhibition Assay in Human Ocular Cells

This assay measures the ability of a compound to suppress the production of pro-inflammatory cytokines in response to a stimulus.

-

Materials:

-

Human corneal epithelial cells (HCEpiC) or other relevant cell lines

-

Cell culture medium and supplements

-

Inflammatory stimulus (e.g., Interleukin-1β (IL-1β) or lipopolysaccharide (LPS))

-

This compound etabonate and other test compounds

-

Luminex multiplex assay kit or ELISA kits for specific cytokines (e.g., IL-6, IL-8)

-

-

Protocol:

-

Culture HCEpiC to a suitable confluency in multi-well plates.

-

Pre-treat the cells with varying concentrations of this compound etabonate or other test compounds for a specified period.

-

Induce an inflammatory response by adding IL-1β or LPS to the cell culture medium.

-

Incubate the cells for a sufficient time to allow for cytokine production and secretion into the medium.

-

Collect the cell culture supernatant.

-

Measure the concentration of specific cytokines in the supernatant using a Luminex multiplex assay or ELISA.

-

The IC50 value, the concentration of the compound that causes 50% inhibition of cytokine production, is calculated to determine its anti-inflammatory potency.

-

Visualizing Molecular Pathways and Workflows

6.1. Signaling Pathway of this compound Etabonate

Caption: Signaling pathway of this compound etabonate.

6.2. Experimental Workflow for Glucocorticoid Receptor Binding Assay

Caption: Workflow for a competitive glucocorticoid receptor binding assay.

6.3. Logical Relationship of this compound Etabonate's "Soft Drug" Design

Caption: Logical flow of this compound etabonate's "soft drug" properties.

Conclusion

The structural-activity relationship of this compound etabonate is a testament to the power of rational drug design. By strategically modifying the corticosteroid backbone, a molecule was created that retains high anti-inflammatory potency while incorporating a "metabolic weak link" that ensures its rapid inactivation upon systemic absorption. This "soft drug" approach has resulted in a corticosteroid with a significantly improved safety profile, making it a valuable therapeutic option for the treatment of ocular inflammation. The principles underlying its design continue to be a valuable paradigm in the development of safer and more effective therapeutic agents.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Preclinical Safety Profile of Loteprednol Etabonate

Introduction

This compound etabonate (LE) is a C-20 ester corticosteroid, often referred to as a "soft" steroid, specifically engineered to provide potent anti-inflammatory activity at the target site followed by a predictable and rapid transformation into inactive metabolites.[1][2] This retrometabolic drug design aims to minimize the side effects commonly associated with conventional corticosteroids, such as elevations in intraocular pressure (IOP).[2][3] Structurally derived from prednisolone, LE's key modification is the absence of the ketone group at the C-20 position, which is replaced by a metabolically labile ester function.[1] Preclinical studies have demonstrated that its binding affinity to the glucocorticoid receptor is 4.3 times greater than that of dexamethasone. This guide provides a comprehensive overview of the preclinical safety data for this compound etabonate, focusing on its pharmacology, pharmacokinetics, and toxicology profile as established in various animal and in vitro models.

Pharmacology and Mechanism of Action

This compound etabonate exerts its anti-inflammatory effects through the classic corticosteroid pathway. Upon penetrating the cell, it binds to the glucocorticoid receptor (GR). This drug-receptor complex then translocates to the nucleus, where it modulates the expression of pro-inflammatory and anti-inflammatory genes.

The primary mechanism involves the induction of phospholipase A2 inhibitory proteins, known as lipocortins. These proteins control the biosynthesis of potent inflammatory mediators, such as prostaglandins and leukotrienes, by inhibiting the release of their common precursor, arachidonic acid, from membrane phospholipids. By blocking this initial step in the arachidonic acid cascade, LE effectively suppresses the edema, fibrin deposition, capillary dilation, and leukocyte migration associated with inflammation.

In vitro studies using human corneal epithelial cells, conjunctival fibroblasts, and monocytes have confirmed that LE potently inhibits the release of various inflammatory cytokines (e.g., IL-6, IL-8, MCP-1) and prostaglandin E2 (PGE2) with IC50 values typically below 10 nM.

Pharmacokinetics and Metabolism

The safety profile of this compound etabonate is intrinsically linked to its pharmacokinetic properties, particularly its rapid metabolism into inactive compounds.

Metabolism

Following administration, LE is rapidly and extensively metabolized by tissue esterases into two sequential, inactive metabolites: Δ¹-cortienic acid etabonate (PJ-91) and subsequently Δ¹-cortienic acid (PJ-90). This metabolic conversion occurs locally in ocular tissues and, for any systemically absorbed drug, in the liver and other tissues. The resulting carboxylic acid metabolites are significantly more hydrophilic, facilitating their ready elimination from the body.

Preclinical Pharmacokinetic Data

Pharmacokinetic studies have been conducted in several animal models to characterize the absorption, distribution, and elimination of LE and its metabolites.

Experimental Protocol: Ocular Pharmacokinetics in Rabbits A typical study involves the administration of a single topical ocular dose of an LE formulation (e.g., 35 µL of 0.5% gel) to male Dutch Belted or New Zealand White rabbits. At predetermined time points over a 24-hour period, animals are euthanized, and ocular tissues (tear fluid, conjunctiva, cornea, aqueous humor, iris/ciliary body) and blood samples are collected. Drug concentrations in the collected tissues and plasma are quantified using validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) methods.

Table 1: Ocular Pharmacokinetic Parameters of this compound Etabonate in Rabbits (Single Dose)

| Formulation | Tissue | Cmax | Tmax (h) | Reference |

|---|---|---|---|---|

| 0.5% Gel | Tear Fluid | 1560 µg/g | < 0.5 | |

| Bulbar Conjunctiva | 4.03 µg/g | < 0.5 | ||

| Cornea | 2.18 µg/g | < 0.5 | ||

| Iris/Ciliary Body | 0.162 µg/g | < 0.5 | ||

| Aqueous Humor | 0.0138 µg/mL | < 0.5 | ||

| 0.5% Suspension | Aqueous Humor | ~3-4 ng/mL | ~1.0 | |

| 0.4% MPP Suspension | Cornea | 3.6-fold higher vs. 0.5% | 0.083 |

| | Aqueous Humor | ~3-fold higher vs. 0.5% | 0.25 | |

Data presented are approximate values derived from published studies. Cmax and Tmax values can vary based on the specific formulation and experimental conditions.

Table 2: Systemic Pharmacokinetic Parameters in Animal Models

| Species | Route | Dose | Parameter | Value | Reference |

|---|---|---|---|---|---|

| Rat | IV | 1-20 mg/kg | CL_total | > 60 mL/min/kg | |

| Rat | IV | 10 mg/kg | t1/2(β) (LE) | 43.41 ± 7.58 min | |

| t1/2(β) (PJ-91) | 12.46 ± 1.18 min | ||||

| t1/2(β) (PJ-90) | 14.62 ± 0.46 min | ||||

| Dog | IV | 5 mg/kg | Terminal Half-life | 2.8 hours | |

| Dog | N/A | N/A | Plasma Protein Binding (LE) | ~95% |

| | | | Plasma Protein Binding (PJ-91) | ~73% | |

IV: Intravenous; CL_total: Total blood clearance; t1/2(β): Elimination half-life.

Following topical ocular administration in rabbits and humans, systemic absorption of LE is very low, with plasma concentrations of both the parent drug and its primary metabolite (PJ-91) often falling below the lower limit of quantification (1 ng/mL). In rats, systemically administered LE is primarily eliminated via the biliary/faecal route as the PJ-90 metabolite.

Preclinical Toxicology Profile

An extensive battery of nonclinical studies has been conducted to evaluate the safety of this compound etabonate.

Table 3: Summary of Preclinical Toxicology Findings for this compound Etabonate

| Study Type | Species | Key Findings | Reference |

|---|---|---|---|

| Genotoxicity | In vitro / In vivo | Ames Test: Not mutagenic. Mouse Lymphoma Assay: Not mutagenic. Human Lymphocyte Chromosome Aberration Test: Not clastogenic. Mouse Micronucleus Assay: Not genotoxic. | |

| Carcinogenicity | N/A | Long-term animal carcinogenicity studies have not been conducted. | |

| Developmental & Reproductive Toxicity | Rabbit (Oral) | Embryotoxic: Delayed ossification. Teratogenic: Increased incidence of meningocele, abnormal left common carotid artery, and limb flexures at 3 mg/kg/day. NOEL: 0.5 mg/kg/day. | |

| Repeat-Dose Ocular Toxicity | Rabbit | 29-day and 27-day studies demonstrated a good ocular safety profile. In the 27-day study, systemic NOAEL was < 0.4% concentration. | |

| Repeat-Dose Systemic Toxicity | Rat & Dog | Studies of up to 6 months (rat) and 12 months (dog) were conducted. Systemic effects were consistent with corticosteroid class effects. |

| Safety Pharmacology (Ocular) | Rabbit | Intraocular Pressure: Less severe increases compared to dexamethasone. Corneal Wound Healing: Inhibition was similar to or less severe than dexamethasone. | |

Genotoxicity and Carcinogenicity

This compound etabonate was found to be non-genotoxic in a comprehensive set of in vitro and in vivo assays, including the Ames test, mouse lymphoma tk assay, a chromosome aberration test in human lymphocytes, and a single-dose mouse micronucleus assay. Long-term studies to evaluate carcinogenic potential have not been performed.

Developmental and Reproductive Toxicity

When administered orally to rabbits during organogenesis, this compound etabonate was shown to be embryotoxic and teratogenic at a dose of 3 mg/kg/day, which is approximately 85 times the maximum daily clinical dose. These effects, which included delayed ossification and an increased incidence of meningocele, occurred at a dose that caused no maternal toxicity. The no-observed-effect-level (NOEL) for these findings was 0.5 mg/kg/day.

Repeat-Dose Toxicity

Repeat-dose toxicity has been evaluated via the topical ocular route. A 29-day study in rabbits supported the ocular safety of LE gel formulations. A 27-day ocular toxicokinetic study in rabbits demonstrated systemic exposure, with a dose-proportional increase in AUC but a less than dose-proportional increase in Cmax when the concentration was raised from 0.4% to 0.7%. The systemic No-Observed-Adverse-Effect-Level (NOAEL) was determined to be less than the 0.4% formulation in this study.

Ocular Safety Pharmacology

Consistent with its design, preclinical studies have shown that this compound etabonate has a lower propensity to cause a clinically significant increase in intraocular pressure compared to other potent corticosteroids like dexamethasone and prednisolone acetate. Its effect on inhibiting corneal wound healing was found to be similar to or less severe than that of dexamethasone.

Conclusion

The preclinical safety profile of this compound etabonate is well-characterized and supports its classification as a "soft" steroid. Its potent anti-inflammatory activity is localized to the site of application, and its unique metabolic pathway ensures a rapid conversion to inactive metabolites. This pharmacokinetic behavior minimizes systemic exposure and mitigates the risk of corticosteroid-related systemic side effects. Toxicological assessments have revealed no genotoxic potential. While teratogenic effects were observed in rabbits at high oral doses, the systemic exposure following topical ocular administration in preclinical models and humans is minimal. The comprehensive preclinical data underscore a favorable safety profile, particularly with regard to a reduced risk of intraocular pressure elevation, which has been a significant concern with conventional topical corticosteroids.

References

- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. This compound etabonate ophthalmic suspension 0.5 %: efficacy and safety for postoperative anti-inflammatory use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

Methodological & Application

Application Note and Protocol for the Analytical Method Development of Loteprednol Etabonate using HPLC

Introduction

Loteprednol etabonate is a corticosteroid used in ophthalmic preparations to treat inflammation. Accurate and reliable analytical methods are crucial for its quantification in bulk drug substances and pharmaceutical formulations, ensuring product quality and stability. This document provides a comprehensive guide to developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound etabonate. The method described herein is robust, precise, and accurate for routine quality control analysis and stability studies.

Principle

The analytical method is based on reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The separation is achieved on a C8 or C18 column using an isocratic or gradient mobile phase, allowing for the quantification of this compound etabonate and its separation from potential degradation products.

Chromatographic Conditions

A summary of typical chromatographic conditions for the analysis of this compound etabonate is presented below. These parameters can be used as a starting point for method development and optimization.

| Parameter | Recommended Conditions |

| HPLC System | Quaternary or Binary HPLC system with UV/PDA detector |

| Column | Inertsil C8 (150 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase A | 0.1% Formic acid in water[1] |

| Mobile Phase B | 0.1% Formic acid in methanol[1] |

| Elution Mode | Gradient[1] |

| Flow Rate | 1.0 mL/min[1] |

| Column Temperature | 35°C |

| Detection Wavelength | 245 nm |

| Injection Volume | 20 µL |

| Run Time | Approximately 15 minutes |

Experimental Protocols

1. Preparation of Mobile Phase

-

Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix well. Filter through a 0.45 µm membrane filter and degas.

-

Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1000 mL of HPLC grade methanol and mix well. Filter through a 0.45 µm membrane filter and degas.

2. Preparation of Standard Solutions

-

Standard Stock Solution (200 µg/mL): Accurately weigh about 20 mg of this compound Etabonate working standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linearity range (e.g., 50-400 µg/mL).

3. Preparation of Sample Solutions (for Ophthalmic Suspension)

-

Accurately weigh a quantity of the ophthalmic suspension equivalent to 5 mg of this compound etabonate into a 100 mL volumetric flask.

-

Add about 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.

-

Make up the volume to 100 mL with the mobile phase and mix well.

-

Transfer an aliquot of the solution to a centrifuge tube and centrifuge at 15,000 rpm for 15 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter before injection.

Method Validation

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

1. System Suitability

System suitability is performed to ensure that the chromatographic system is adequate for the intended analysis.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| % RSD of Peak Area | ≤ 2.0% (for 6 replicate injections) |

| % RSD of Retention Time | ≤ 2.0% (for 6 replicate injections) |

2. Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

| Parameter | Result |

| Linearity Range | 50 - 400 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

3. Accuracy (Recovery)

Accuracy is determined by the closeness of the test results to the true value. It is often assessed by recovery studies.

| Concentration Level | Mean Recovery (%) |

| 80% | 98.0 - 102.0 |

| 100% | 98.0 - 102.0 |

| 120% | 98.0 - 102.0 |

| Overall Mean Recovery | 101.3% |

4. Precision

Precision is the measure of the degree of repeatability of the analytical method under normal operating conditions.

| Precision Type | % RSD |

| Intra-day Precision | ≤ 2.0% |

| Inter-day Precision | ≤ 2.0% |

5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are the lowest concentrations of an analyte that can be reliably detected and quantified, respectively.

| Parameter | Result (µg/mL) |

| LOD | 0.865 |

| LOQ | 1.68 |

6. Robustness

Robustness is the ability of the method to remain unaffected by small, deliberate variations in method parameters.

| Parameter Variation | % RSD |

| Flow Rate (± 0.1 mL/min) | ≤ 2.0% |

| Column Temperature (± 5°C) | ≤ 2.0% |

7. Specificity (Forced Degradation Studies)

Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method. The drug substance is exposed to various stress conditions to produce degradation products.

| Stress Condition | Observation |

| Acid Hydrolysis (0.1 N HCl) | Significant degradation observed. |

| Base Hydrolysis (0.1 N NaOH) | Significant degradation observed. |

| Oxidative (3% H₂O₂) | Significant degradation observed. |

| Thermal (60°C) | Stable. |

| Photolytic (UV light) | Significant degradation observed. |

The method is considered specific if the peak for this compound etabonate is well-resolved from any degradation product peaks.

Visualizations

Caption: Experimental workflow for HPLC method development and validation.

Caption: Logical relationship of method development and validation steps.

References

Application Notes and Protocols for the Quantification of Loteprednol Etabonate in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loteprednol etabonate (LE) is a topical corticosteroid engineered as a "soft drug," designed for localized activity with a rapid conversion to inactive metabolites, thereby minimizing systemic side effects.[1] It is extensively used in ophthalmology to manage post-operative inflammation and pain, as well as to treat steroid-responsive inflammatory conditions.[2][3] Accurate quantification of this compound etabonate and its metabolites in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and clinical monitoring. These application notes provide detailed protocols for the quantification of this compound etabonate in various biological samples, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Pharmacokinetics and Metabolism

This compound etabonate is highly lipophilic, which allows for excellent penetration into ocular tissues.[4] Following administration, it is rapidly metabolized to its inactive metabolites, PJ-91 (Δ¹-cortienic acid etabonate) and subsequently to PJ-90 (Δ¹-cortienic acid).[1] Due to this rapid metabolism, systemic levels of this compound etabonate are often below the limit of quantification in plasma, making sensitive analytical methods essential for its detection.

Analytical Techniques

The primary methods for the quantification of this compound etabonate in biological samples are LC-MS/MS and HPLC-UV.

-

LC-MS/MS is the gold standard for its high sensitivity and selectivity, allowing for the detection of very low concentrations of the drug in complex biological matrices like plasma, aqueous humor, and various ocular tissues.

-

HPLC-UV is a more widely available and cost-effective technique, suitable for analyses where higher concentrations of this compound etabonate are expected, such as in pharmaceutical formulations or certain tissue homogenates.

Currently, there is no evidence of commercially available ELISA kits specifically designed for the quantification of this compound etabonate.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the quantification of this compound etabonate in different biological matrices.

Table 1: LC-MS/MS Methods for this compound Etabonate Quantification

| Biological Matrix | Lower Limit of Quantification (LLOQ) | Analytical Method | Key Findings |

| Plasma | 0.02 ng/mL | LC-MS/MS | Measurable concentrations were achieved in rabbit plasma following topical ocular administration. |

| Aqueous Humor | 0.01 ng/mL | LC-MS/MS | Peak concentrations were observed approximately 30 minutes post-administration in rabbits. |

| Cornea | 0.1 ng/g | LC-MS/MS | Higher drug exposure was observed with a novel mucus-penetrating particle formulation compared to a standard suspension. |

| Conjunctiva | 0.2 ng/g | LC-MS/MS | Rapid absorption was noted, with the highest concentrations observed shortly after administration. |

| Iris/Ciliary Body | 0.2 ng/g | LC-MS/MS | The drug was readily distributed to the iris and ciliary body. |

| Retina | 0.4 ng/g | LC-MS/MS | Demonstrates penetration to the posterior segment of the eye. |

Table 2: HPLC-UV Methods for this compound Etabonate Quantification

| Application | Linearity Range | Mobile Phase | Detection Wavelength |

| Ophthalmic Suspension | 200 - 12000 ng/mL | Acetonitrile and water with various buffers | 243 nm and 246 nm |

| Bulk Drug and Eye Drops | 30 - 70 µg/mL | Water–acetonitrile–acetic acid (34.5:65.0:0.5, v/v/v) | 244 nm |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Quantification of this compound Etabonate in Plasma and Aqueous Humor by LC-MS/MS

This protocol is adapted from studies investigating the ocular pharmacokinetics of this compound etabonate.

1. Sample Preparation: Direct Analysis

-

For plasma and aqueous humor samples, minimal preparation is required due to the high sensitivity of LC-MS/MS.

-

Step 1: Thaw the frozen plasma or aqueous humor samples at room temperature.

-

Step 2: Vortex the samples for 15 seconds to ensure homogeneity.

-

Step 3: If necessary, dilute the samples with control (blank) plasma or aqueous humor to fall within the calibration curve range.

-

Step 4: Transfer an aliquot of the sample (e.g., 50 µL) to an autosampler vial for direct injection into the LC-MS/MS system.

2. LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from a low to high percentage of Mobile Phase B over several minutes to elute this compound etabonate.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 20 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound etabonate and an internal standard (e.g., a deuterated analog).

-

Data Analysis: Quantify the concentration of this compound etabonate by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

-

Protocol 2: Quantification of this compound Etabonate in Ocular Tissues by LC-MS/MS

This protocol is designed for the analysis of solid tissue samples.

1. Sample Preparation: Tissue Homogenization and Extraction

-

Step 1: Accurately weigh the frozen ocular tissue sample (e.g., cornea, conjunctiva).

-

Step 2: Add a specific volume of a suitable homogenization solvent (e.g., methanol or a buffered solution) to the tissue.

-

Step 3: Homogenize the tissue using a bead beater or a mechanical homogenizer until a uniform suspension is obtained.

-

Step 4: Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the tissue debris.

-

Step 5: Collect the supernatant containing the extracted this compound etabonate.

-

Step 6: If necessary, perform a further clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.

-

Solid-Phase Extraction (SPE): Utilize a C18 SPE cartridge. Condition the cartridge with methanol and then water. Load the supernatant, wash with a weak organic solvent, and elute this compound etabonate with a strong organic solvent like methanol or acetonitrile.

-

Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) to the supernatant. Vortex vigorously to partition the this compound etabonate into the organic phase. Separate the organic layer and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.

-

-

Step 7: Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Follow the LC-MS/MS parameters as described in Protocol 1.

Protocol 3: Quantification of this compound Etabonate in Pharmaceutical Formulations by HPLC-UV

This protocol is suitable for the quality control analysis of ophthalmic suspensions or gels.

1. Sample Preparation

-

Step 1: Accurately weigh an amount of the formulation equivalent to a known concentration of this compound etabonate.

-

Step 2: Dissolve and dilute the sample in a suitable solvent, which is often the mobile phase itself, to a final concentration within the linear range of the assay.

-

Step 3: Vortex and sonicate the solution to ensure complete dissolution of the drug.

-

Step 4: Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.

2. HPLC-UV Analysis

-

Column: A C8 or C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 244 nm.

-

Quantification: Determine the concentration of this compound etabonate based on a calibration curve prepared from standard solutions of known concentrations.

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for quantifying this compound etabonate.

Caption: Glucocorticoid receptor signaling pathway for this compound etabonate.

References

- 1. This compound Etabonate | C24H31ClO7 | CID 444025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. ALREX® this compound Etabonate Ophthalmic Suspension, Bausch + Lomb [alrexpro.com]

- 4. Development of a non-settling gel formulation of 0.5% this compound etabonate for anti-inflammatory use as an ophthalmic drop - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Loteprednol Etabonate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a range of in vitro assays to characterize the anti-inflammatory properties of Loteprednol Etabonate (LE). LE is a "soft" corticosteroid designed for localized activity with a favorable safety profile due to its rapid metabolism to inactive metabolites.[1][2][3][4][5] The following protocols and data are intended to guide researchers in the evaluation of LE and similar compounds in a drug discovery and development setting.

Mechanism of Action Overview

This compound etabonate exerts its anti-inflammatory effects primarily through its interaction with glucocorticoid receptors (GR). Upon binding, the LE-GR complex translocates to the nucleus and modulates the expression of pro- and anti-inflammatory genes. A key mechanism is the inhibition of the arachidonic acid cascade by suppressing phospholipase A2, which in turn reduces the production of inflammatory mediators such as prostaglandins and leukotrienes. Furthermore, LE has been shown to inhibit the activation of the transcription factor NF-κB, a central regulator of the inflammatory response.

Data Presentation: Quantitative In Vitro Anti-inflammatory Activity of this compound Etabonate

The following tables summarize the quantitative data on the in vitro anti-inflammatory effects of this compound etabonate from published studies.

Table 1: Inhibition of Cytokine Release by this compound Etabonate

| Cell Type | Inflammatory Stimulus | Cytokine | IC50 (nM) | Reference |

| Human Corneal Epithelial Cells (HCEpiC) | IL-1β | GM-CSF | <10 | |

| IL-6 | <10 | |||

| IL-8 | <10 | |||

| MCP-1 | <10 | |||

| Human Conjunctival Fibroblasts (HConF) | IL-1β | G-CSF | <10 | |

| IL-6 | <10 | |||

| IL-8 | <10 | |||

| MCP-1 | <10 | |||

| Human Monocytes (THP-1) | LPS | G-CSF | <10 | |

| IL-1β | <10 | |||

| IL-6 | <10 | |||

| IL-8 | <10 | |||

| IL-12p40 | <10 | |||

| IP-10 | <10 | |||

| MCP-1 | <10 | |||

| MIP-1α | <10 |

Table 2: Inhibition of Prostaglandin E2 (PGE2) Release and Cyclooxygenase-2 (COX-2) by this compound Etabonate

| Cell Type | Inflammatory Stimulus | Analyte | IC50 (nM) | Reference |

| Human Conjunctival Fibroblasts (HConF) | IL-1β | PGE2 | <10 |

Experimental Protocols

Cytokine Release Assay (Luminex Multiplex Assay)

This protocol is for the quantitative measurement of multiple cytokines in cell culture supernatants following treatment with this compound etabonate and an inflammatory stimulus.

Experimental Workflow:

Caption: Workflow for in vitro cytokine release assay.

Materials:

-

Human ocular cell lines (e.g., HCEpiC, HConF) or monocytic cell line (e.g., THP-1)

-

Appropriate cell culture medium and supplements

-

This compound etabonate

-

Inflammatory stimulus (e.g., recombinant human IL-1β, Lipopolysaccharide (LPS))

-

Luminex multiplex cytokine assay kit (e.g., Human Cytokine 30-Plex Panel)

-

96-well filter plates

-

Luminex 100/200 instrument or equivalent

-

Phosphate-buffered saline (PBS)

-

Assay diluent

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Cell Stimulation:

-

Pre-treat cells with varying concentrations of this compound etabonate (e.g., 0.1 to 1000 nM) for 1-2 hours.

-

Add the inflammatory stimulus (e.g., IL-1β at 1 ng/mL or LPS at 1 µg/mL) to the wells.

-

Include appropriate controls: untreated cells, cells treated with stimulus only, and vehicle control.

-

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

-

Luminex Assay:

-